molecular formula C11H13ClO3 B1620904 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one CAS No. 91427-44-0

1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one

Cat. No.: B1620904
CAS No.: 91427-44-0
M. Wt: 228.67 g/mol
InChI Key: ZGZUKYICYIDQLB-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one is an organic compound with the molecular formula C11H13ClO3. It is characterized by the presence of a chloromethyl group and two methoxy groups attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one typically involves the chloromethylation of 2,4-dimethoxyacetophenone. This process can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one: Similar structure but with different substitution pattern.

    1-(5-Chloromethyl-2,4-dimethoxyphenyl)propan-1-one: Similar structure with an additional carbon in the side chain.

    1-(5-Chloromethyl-2,4-dimethoxyphenyl)butan-1-one: Similar structure with two additional carbons in the side chain

Uniqueness: 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(chloromethyl)-2,4-dimethoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(13)9-4-8(6-12)10(14-2)5-11(9)15-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZUKYICYIDQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368636
Record name 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91427-44-0
Record name 1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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